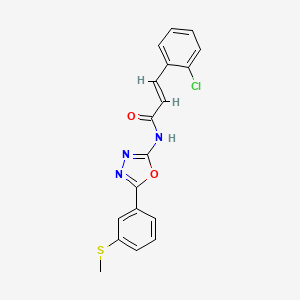

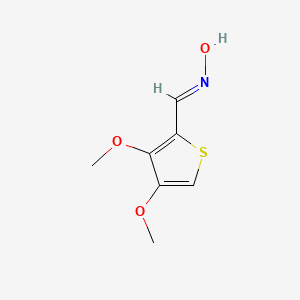

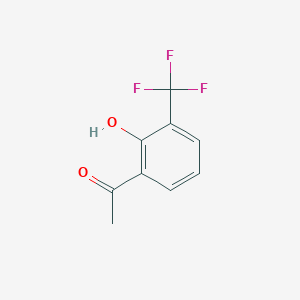

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, commonly referred to as DCPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has demonstrated the synthesis of furan-2-carboxamide derivatives through various chemical reactions, aiming to evaluate their biological activities, including anti-bacterial, anti-inflammatory, and antimicrobial properties. For instance, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling showed significant anti-bacterial activities against drug-resistant bacteria, highlighting its potential as a potent anti-bacterial agent (A. Siddiqa et al., 2022). Moreover, enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides has been investigated as sustainable alternatives to polyphthalamides, indicating its application in high-performance materials (Yi Jiang et al., 2015).

Catalysis and Synthetic Applications

The development of novel catalysts for the synthesis of furan derivatives has been explored, showing the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives. This research showcases the catalyst's high catalytic activity and reusability, providing a clean production method for furan derivatives (M. Khodaei et al., 2018).

Antimicrobial and Antifungal Agents

Furan derivatives have also been evaluated for their antimicrobial and antifungal activities. For example, diguanidino and "reversed" diamidino 2,5-diarylfurans have been synthesized, showing high DNA binding affinities and significant activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as antimicrobial and antifungal agents (C. E. Stephens et al., 2001).

Sphingosine-1-phosphate 4 (S1P₄) Receptor Antagonists

A novel application includes the discovery of selective small molecule antagonists of the S1P₄ receptor, which could serve as therapeutic agents for treating influenza virus infection and conditions where reactive thrombocytosis is undesired. This research highlights the synthesis and structural-activity relationships (SAR) of furan-2-carboxamide derivatives as potent and selective S1P₄ antagonists, suitable for in vivo pharmacological validation (M. Urbano et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S/c18-13-6-1-10(9-14(13)19)15-7-8-16(25-15)17(22)21-11-2-4-12(5-3-11)26(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBGPZJINEDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)